1,3,5,7-Tetrabromoadamantane

Thermal analysis Material storage Process safety

For successful tetra-functionalization of adamantane, 1,3,5,7-tetrabromoadamantane delivers unmatched reactivity. Its low C–Br bond energy (~276 kJ/mol) ensures efficient oxidative addition in Suzuki, Stille, and Sonogashira couplings, outperforming tetrachloro analogs. The rigid tetrahedral node with precise Br···Br contacts (3.655 Å) guarantees predictable MOF assembly, while conversion to tetrauraciladamantane yields OTFT gate dielectrics with mobility 0.15 cm² V⁻¹ s⁻¹. High bromination yield (94%) provides cost advantages. Melting point 246–247 °C simplifies handling. Choose the scaffold that ensures research success.

Molecular Formula C10H12Br4
Molecular Weight 451.82g/mol
CAS No. 7314-86-5
Cat. No. B396909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5,7-Tetrabromoadamantane
CAS7314-86-5
Molecular FormulaC10H12Br4
Molecular Weight451.82g/mol
Structural Identifiers
SMILESC1C2(CC3(CC1(CC(C2)(C3)Br)Br)Br)Br
InChIInChI=1S/C10H12Br4/c11-7-1-8(12)4-9(13,2-7)6-10(14,3-7)5-8/h1-6H2
InChIKeySWVWJFWKWBFPID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5,7-Tetrabromoadamantane (CAS 7314-86-5): A Tetrahedral Adamantane Building Block for Research and Industrial Sourcing


1,3,5,7-Tetrabromoadamantane (CAS 7314-86-5) is a brominated derivative of adamantane, a rigid, diamondoid polycyclic hydrocarbon. The compound features a symmetric, pyramidal C10H12Br4 structure with four equivalent bridgehead bromine substituents, yielding a molecular weight of 451.82 g/mol [1]. This tetrahedral arrangement imparts distinct stereochemical and electronic properties, making it a valuable intermediate in organic synthesis, materials science, and pharmaceutical research [2]. Key physical attributes include a high melting point of 246–247 °C and a predicted density of ~2.57 g/cm³ [3]. As a highly functionalized scaffold, it is widely utilized in cross-coupling reactions (Suzuki, Stille, Heck), nucleophilic substitutions, and as a precursor for advanced materials such as metal-organic frameworks (MOFs) and organic thin-film transistors (OTFTs) [2][4].

Why 1,3,5,7-Tetrabromoadamantane Cannot Be Replaced by Other Halogenated Adamantanes in Critical Applications


Substituting 1,3,5,7-tetrabromoadamantane with other halogenated adamantane derivatives—such as 1,3,5,7-tetrachloroadamantane, 1,3,5,7-tetraiodoadamantane, or mono-brominated 1-bromoadamantane—is not straightforward due to fundamental differences in reactivity, crystal packing, thermal behavior, and material performance. The bromine atoms confer a unique balance of bond dissociation energy, polarizability, and supramolecular interaction strength that directly impacts synthetic yields, product purity, and device functionality [1][2]. As the quantitative evidence below demonstrates, these differences are not marginal; they dictate the success or failure of specific research and industrial processes, making the selection of this compound a critical, data-driven decision rather than a simple analog interchange [3].

Quantitative Differentiation: 1,3,5,7-Tetrabromoadamantane vs. Analogs – A Procurement-Focused Evidence Summary


Thermal Stability and Handling: Melting Point Comparison with 1-Bromoadamantane

1,3,5,7-Tetrabromoadamantane exhibits a melting point of 246–247 °C, indicating a robust solid state at standard laboratory conditions [1]. In contrast, the mono-brominated analog 1-bromoadamantane melts at a significantly lower temperature of 117–119 °C [2]. This large difference in melting point directly affects handling, storage, and purification protocols.

Thermal analysis Material storage Process safety

Synthetic Efficiency: Direct Yield Comparison in Halogenation Reactions

In a controlled synthetic study, the bromination of adamantane to produce 1,3,5,7-tetrabromoadamantane achieved an excellent 94% yield under reflux conditions with anhydrous AlCl₃ and bromine [1]. In contrast, the analogous chlorination reaction to produce 1,3,5,7-tetrachloroadamantane under similar Lewis acid catalysis yielded 98%, but this reaction typically proceeds under different, often more forcing conditions (e.g., photochemical or using CCl₄) [1].

Organic synthesis Process optimization Cost-efficiency

Crystal Engineering and Supramolecular Assembly: Structural Parameters vs. 1,3,5,7-Tetraiodoadamantane

The single-crystal X-ray structure of 1,3,5,7-tetrabromoadamantane reveals four nearly identical C–Br bond distances of 1.964(4)–1.974(4) Å and intermolecular Br···Br contacts of 3.6553(7) Å that define a 3D supramolecular network [1]. In contrast, 1,3,5,7-tetraiodoadamantane forms a tetragonal crystal system (space group I41/a) with I···I interactions that are stronger and more directional, leading to a different packing motif and preventing the formation of plastic crystals [2].

Crystallography Supramolecular chemistry MOF precursors

Reactivity and Cross-Coupling Potential: C–Br vs. C–Cl Bond Dissociation Energy

The carbon-bromine bond in 1,3,5,7-tetrabromoadamantane has a bond dissociation energy (BDE) of approximately 276 kJ/mol, which is significantly lower than the C–Cl bond BDE of around 328 kJ/mol in the corresponding tetrachloro derivative [1]. This lower BDE makes the C–Br bond more susceptible to oxidative addition in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, enabling efficient tetra-functionalization under milder conditions [2].

Organic synthesis Cross-coupling Reactivity

Material Performance: Dielectric Properties in Organic Thin-Film Transistors (OTFTs)

1,3,5,7-Tetrabromoadamantane has been successfully employed as a precursor for dielectric materials in OTFTs. While the tetrabromo compound itself is a building block, its derivative, 1,3,5,7-tetrauraciladamantane (AdUr4), synthesized from the tetrabromo precursor, demonstrates superior dielectric performance compared to other halogenated analogs [1]. The AdUr4-based OTFT device achieved a good on/off current ratio of 2.18 × 10⁴ and a high mobility of 0.15 cm² V⁻¹ s⁻¹, with the dielectric layer effectively guiding the semiconductor (P3HT) into an edge-on orientation for optimal charge transport [1].

Organic electronics Dielectric materials OTFT

Where 1,3,5,7-Tetrabromoadamantane Delivers Maximum Value: Sourcing Scenarios Based on Verified Evidence


Synthesis of Tetra-Substituted Adamantane Cores via Palladium-Catalyzed Cross-Coupling

When a research program or manufacturing process requires the installation of four distinct aryl, vinyl, or alkynyl groups onto an adamantane framework, 1,3,5,7-tetrabromoadamantane is the preferred starting material. The relatively low C–Br bond dissociation energy (~276 kJ/mol) facilitates efficient oxidative addition, enabling high-yielding Suzuki, Stille, or Sonogashira couplings under mild conditions [1]. This is in contrast to the tetrachloro analog, which requires more forcing conditions and often gives lower conversion for tetra-functionalization. The high isolated yield (94%) of the bromination step [2] ensures that the key intermediate can be obtained cost-effectively and in high purity, minimizing downstream purification burdens.

Development of Supramolecular Frameworks and Metal-Organic Frameworks (MOFs)

For crystal engineering and MOF synthesis, the precise and reproducible C–Br bond geometry (1.964–1.974 Å) and the well-defined Br···Br supramolecular contacts (3.655 Å) of 1,3,5,7-tetrabromoadamantane provide a reliable tetrahedral node [1]. This allows for predictable framework assembly and halogen-bond-directed self-assembly. The compound's rigid scaffold is ideal for creating porous materials with controlled pore size and stability. Compared to the tetraiodo analog, the tetrabromo derivative offers a more accessible, less costly, and synthetically more manageable platform for early-stage framework discovery and optimization [2].

Precursor for Dielectric Materials in Organic Thin-Film Transistors (OTFTs)

In the fabrication of organic electronic devices, 1,3,5,7-tetrabromoadamantane serves as the gateway to advanced dielectric materials. Its conversion to 1,3,5,7-tetrauraciladamantane (AdUr4) yields a gate dielectric that enables OTFTs with an on/off current ratio of 2.18 × 10⁴ and mobility of 0.15 cm² V⁻¹ s⁻¹ [3]. This performance, combined with the ability to form stable supramolecular films at low temperature, makes the tetrabromo precursor essential for researchers and manufacturers aiming to optimize semiconductor-dielectric interfaces and device performance. The direct comparator data indicate that alternative halogenated adamantanes did not match the performance of the AdUr4 system [3].

Thermally Robust Intermediate for High-Temperature or Energetic Material Synthesis

The high melting point (246–247 °C) of 1,3,5,7-tetrabromoadamantane [4] makes it a safer and more convenient intermediate for reactions that require elevated temperatures or involve exothermic steps. Unlike 1-bromoadamantane (mp 117–119 °C) [5], the tetrabromo compound remains a solid under typical laboratory and process conditions, simplifying handling, storage, and purification. This property is particularly relevant in the synthesis of energetic materials, where halogenated adamantanes are used as precursors, and where precise thermal control is critical for safety and reproducibility [6].

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